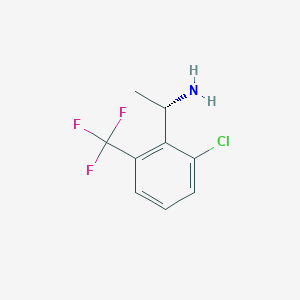
(S)-1-(2-Chloro-6-(trifluoromethyl)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amine group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable aromatic compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Industry: Utilized in the production of agrochemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chloro substituent contribute to the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-[2-chloro-6-(difluoromethyl)phenyl]ethan-1-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(1S)-1-[2-chloro-6-(methyl)phenyl]ethan-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m0/s1 |
Clave InChI |
YSHBRTKBMMJIMW-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1Cl)C(F)(F)F)N |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


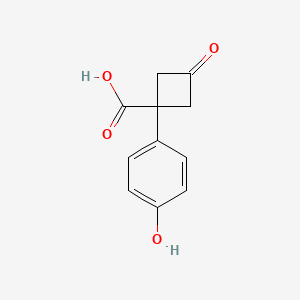
amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
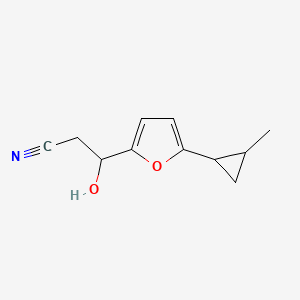
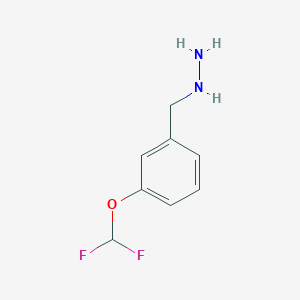
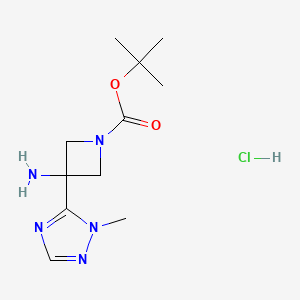
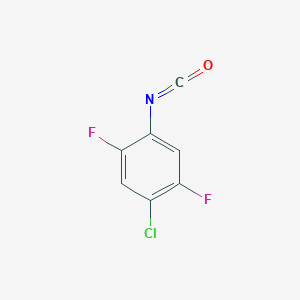
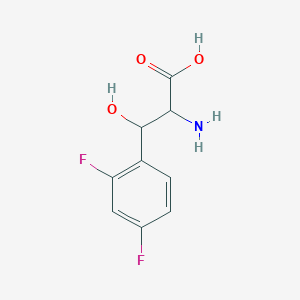

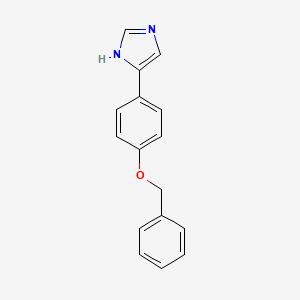
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
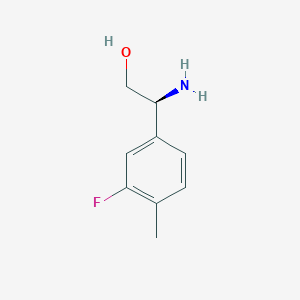
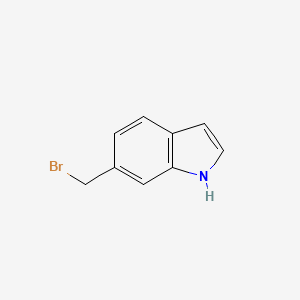
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)

